PLX51107

Descripción general

Descripción

PLX51107 es un inhibidor potente y selectivo de la familia de proteínas bromodominio y extraterminal (BET). Las proteínas BET, incluidas BRD2, BRD3, BRD4 y BRDT, desempeñan funciones cruciales en la regulación de la expresión genética al reconocer residuos de lisina acetilada en colas de histonas. This compound ha mostrado un potencial significativo en estudios preclínicos y clínicos por su actividad antineoplásica, particularmente en malignidades hematológicas como la leucemia mieloide aguda y las malignidades de células B .

Aplicaciones Científicas De Investigación

PLX51107 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de las proteínas BET en la regulación genética y la epigenética.

Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la diferenciación en varias líneas celulares.

Medicina: En investigación clínica para el tratamiento de malignidades hematológicas como la leucemia mieloide aguda y el síndrome mielodisplásico. .

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a las proteínas BET para diversas enfermedades

Mecanismo De Acción

PLX51107 ejerce sus efectos al unirse selectivamente al bolsillo de unión de lisina acetilada de las proteínas BET, particularmente BRD4. Esta unión inhibe la interacción entre las proteínas BET y las histonas acetiladas, lo que lleva a la regulación negativa de oncogenes clave como MYC y BCL2. La inhibición de estos oncogenes da como resultado una reducción de la proliferación celular, un aumento de la apoptosis y el arresto del ciclo celular en las células cancerosas .

Compuestos similares:

PLX2853: Otro inhibidor de BET con propiedades de unión similares pero con mayor potencia.

JQ1: Un inhibidor de BET bien conocido que se utiliza ampliamente en la investigación.

OTX015: Un inhibidor de BET en etapa clínica con eficacia demostrada en malignidades hematológicas

Singularidad de this compound: this compound es único debido a su modo de unión distinto en el bolsillo de unión de lisina acetilada de BRD4, lo que lo diferencia de otros inhibidores de BET. Este modo de unión único contribuye a su potente actividad antineoplásica y amplia eficacia en varios modelos de cáncer .

Análisis Bioquímico

Biochemical Properties

PLX51107 functions as a potent and selective inhibitor of BET proteins. It binds to the acetylated lysine binding pocket of BRD4, thereby preventing the interaction between BET proteins and acetylated histones. This inhibition leads to the downregulation of critical pro-survival and anti-apoptotic genes, such as MYC and BCL2, which are essential for the survival and proliferation of cancer cells . The compound interacts with various enzymes and proteins, including BRD2, BRD3, and BRD4, and disrupts their role in transcriptional regulation .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, particularly AML and chronic lymphocytic leukemia (CLL) cells, this compound induces apoptosis and cell cycle arrest. It also decreases cell proliferation and enhances the sensitivity of cancer cells to other therapeutic agents, such as venetoclax . The compound influences cell signaling pathways, including the NF-κB pathway, and modulates gene expression by downregulating oncogenes like MYC and BCL2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetylated lysine binding pocket of BET proteins, particularly BRD4. This binding prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of genes essential for cancer cell survival and proliferation. This compound downregulates the expression of oncogenes such as MYC, BCL2, and CDK6, and upregulates tumor suppressor genes like HEXIM1 and CDKN1A . The compound also induces apoptosis through the activation of pro-apoptotic proteins like BIM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. In AML cell lines, this compound treatment resulted in a time-dependent reduction in cell viability and proliferation, with significant effects observed after 72 hours of treatment . Long-term studies have demonstrated that this compound can maintain its anti-tumor activity over multiple treatment cycles, with minimal degradation and sustained efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, daily oral dosing with 20 mg/kg of this compound resulted in prolonged survival and reduced tumor burden in mouse models of AML and B-cell lymphoma . Higher doses of this compound have been associated with increased toxicity, including weight loss and hematologic toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BET proteins. The compound inhibits the transcription of genes involved in cell cycle regulation, apoptosis, and metabolic processes. By downregulating oncogenes like MYC and BCL2, this compound affects metabolic flux and reduces the proliferation of cancer cells . The compound’s metabolism and clearance are mediated by hepatic enzymes, and its pharmacokinetics have been studied to optimize dosing regimens .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells . In preclinical studies, this compound has shown good oral bioavailability and tissue distribution, with significant accumulation in tumor tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on chromatin and gene transcription. The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, allowing it to interact with BET proteins and inhibit their function . This nuclear localization is crucial for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: PLX51107 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermedios clave y su posterior acoplamientoLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio mientras se asegura el cumplimiento de las Buenas Prácticas de Manufactura (GMP). Esto incluye optimizar las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para producir grandes cantidades del compuesto con calidad consistente .

Análisis De Reacciones Químicas

Tipos de reacciones: PLX51107 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican intermedios halogenados y nucleófilos a temperaturas y solventes controlados.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de this compound, cada uno con actividades y propiedades biológicas potencialmente únicas .

Comparación Con Compuestos Similares

PLX2853: Another BET inhibitor with similar binding properties but enhanced potency.

JQ1: A well-known BET inhibitor used extensively in research.

OTX015: A clinical-stage BET inhibitor with demonstrated efficacy in hematologic malignancies

Uniqueness of PLX51107: this compound is unique due to its distinct binding mode in the acetylated lysine binding pocket of BRD4, which differentiates it from other BET inhibitors. This unique binding mode contributes to its potent antineoplastic activity and broad efficacy across various cancer models .

Propiedades

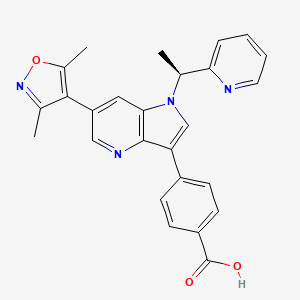

IUPAC Name |

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSUHYUVOVCWTP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627929-55-8 | |

| Record name | PLX-51107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627929558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-51107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W758F1L9ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

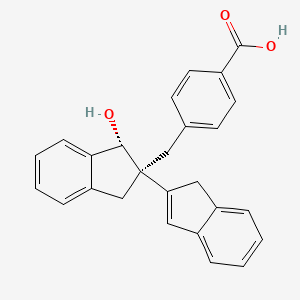

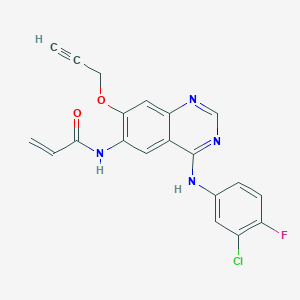

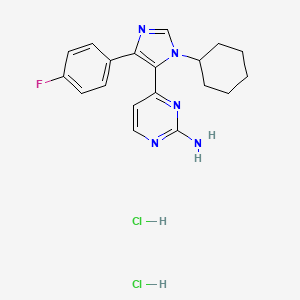

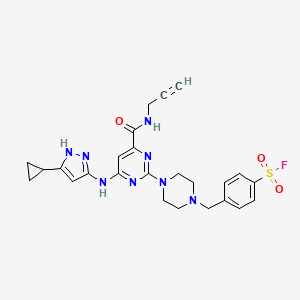

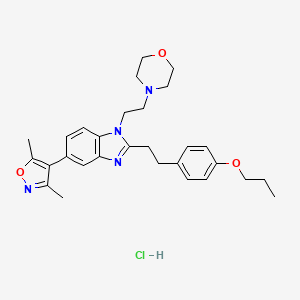

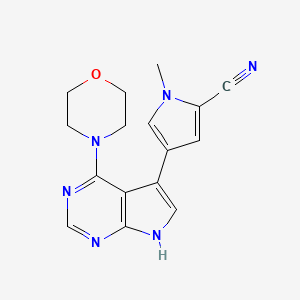

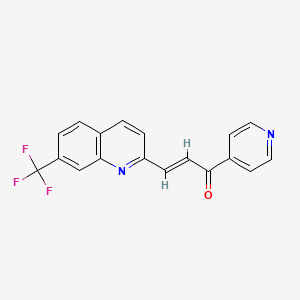

Feasible Synthetic Routes

Q1: What is the primary target of PLX51107?

A1: this compound primarily targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with BRD4?

A2: this compound binds to the acetylated lysine recognition motifs within the bromodomains of BRD4, preventing its interaction with acetylated lysines on histones. [, ] This disrupts the binding of BRD4 to chromatin, affecting gene expression. [, , ]

Q3: What are the downstream consequences of this compound's interaction with BRD4?

A3: By inhibiting BRD4, this compound disrupts chromatin remodeling and alters gene expression. [, ] This leads to the downregulation of critical genes involved in tumor growth and survival, such as MYC, CDK genes, cyclin-D1, BCL2, and MCL-1. [, , , ]

Q4: How does this compound affect cell cycle progression?

A4: this compound induces cell cycle arrest in the G1 phase in sensitive cell lines, preventing cell proliferation. [, , ]

Q5: Does this compound induce apoptosis?

A5: Yes, this compound demonstrates the ability to induce apoptosis in sensitive cancer cell lines. [, , , , , ]

Q6: Are there any other mechanisms of action attributed to this compound?

A6: Recent research suggests that this compound might also act as a COX2 inhibitor, contributing to its anti-tumor activity by modulating the tumor immune microenvironment. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C24H21N5O3, and its molecular weight is 427.46 g/mol.

Q8: What is the recommended storage condition for this compound?

A8: While specific storage conditions might vary, it is generally recommended to store this compound desiccated at -20°C and protected from light.

Q9: In which types of cancers has this compound shown preclinical activity?

A9: this compound has shown preclinical activity in a broad range of hematologic malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, and various subtypes of lymphoma. [, , , , , , , , , , , ] Additionally, it has demonstrated preclinical efficacy against solid tumors, including melanoma, small cell lung cancer (SCLC), uveal melanoma, and urothelial carcinoma. [, , , , , ]

Q10: What are the advantages of this compound compared to other BET inhibitors?

A10: this compound possesses a unique binding mode within the BRD4 bromodomain, distinguishing it from other BET inhibitors like JQ1. [, ] This unique binding characteristic potentially contributes to its distinct pharmacological profile. Additionally, this compound exhibits a favorable pharmacokinetic profile, including good oral bioavailability and a relatively short half-life, which might be beneficial for clinical use. [, , ]

Q11: Has this compound been tested in combination with other therapies?

A11: Yes, preclinical studies have explored combining this compound with other therapies, showing synergistic effects. Notable combinations include:

- MEK inhibitors (e.g., PD0325901): Enhanced anti-leukemic activity in AML models, particularly in those harboring FLT3-ITD mutations. [, , , ]

- Venetoclax (BCL2 inhibitor): Synergistic apoptosis induction in CLL and MYC-driven lymphoma models with high BCL2 expression. [, ]

- Azacitidine (hypomethylating agent): Modest clinical benefit in patients with relapsed/refractory AML and high-risk MDS. [, ]

- PARP inhibitors (e.g., talazoparib): Increased cytotoxicity and sensitization to chemotherapy in urothelial carcinoma cells. []

- FGFR inhibitors (e.g., AZD4547): Improved suppression of tumor growth in uveal melanoma models, counteracting FGF2-mediated resistance to BET inhibitors. [, ]

Q12: Have any resistance mechanisms to this compound been identified?

A12: Research suggests that certain factors might contribute to resistance to this compound, including:

- Stromal factors: For instance, fibroblast growth factor 2 (FGF2) secreted by stromal cells can confer resistance in uveal melanoma models, highlighting the importance of the tumor microenvironment. [, ]

- Activation of alternative signaling pathways: Upregulation of NF-κB signaling has been implicated in resistance development, suggesting potential combination strategies with NF-κB inhibitors. []

- Clonal evolution: In AML models, the emergence of clones with distinct genetic alterations during treatment can lead to acquired resistance. []

Q13: Is there any evidence of cross-resistance with other BET inhibitors?

A13: While this compound's unique binding mode might offer some advantages, cross-resistance with other BET inhibitors, particularly those targeting BRD4, is a possibility. Further research is needed to fully elucidate the extent of cross-resistance.

Q14: What is the current status of this compound's clinical development?

A14: this compound is currently being evaluated in clinical trials for various hematological malignancies and solid tumors. [, , , ] Early results suggest it is generally well-tolerated, with promising signs of activity in certain patient populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)